4-Chloro-2-vinylpyridine

hydroformylation chemoselectivity vinylpyridine isomers

4-Chloro-2-vinylpyridine (CAS 98420-89-4; molecular formula C₇H₆ClN; molecular weight 139.58 g/mol) is a bifunctional vinylpyridine monomer featuring a vinyl group at the 2-position and a chlorine substituent at the 4-position of the pyridine ring. This substitution pattern confers dual reactive handles: the vinyl moiety enables participation in radical and ionic polymerization, while the chlorine atom provides a site for nucleophilic aromatic substitution and cross-coupling transformations.

Molecular Formula C7H6ClN
Molecular Weight 139.58 g/mol
CAS No. 98420-89-4
Cat. No. B1611560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-vinylpyridine
CAS98420-89-4
Molecular FormulaC7H6ClN
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC=CC1=NC=CC(=C1)Cl
InChIInChI=1S/C7H6ClN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2
InChIKeyPQFVZJFFLBXQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-vinylpyridine CAS 98420-89-4: Technical Baseline and Procurement Considerations


4-Chloro-2-vinylpyridine (CAS 98420-89-4; molecular formula C₇H₆ClN; molecular weight 139.58 g/mol) is a bifunctional vinylpyridine monomer featuring a vinyl group at the 2-position and a chlorine substituent at the 4-position of the pyridine ring . This substitution pattern confers dual reactive handles: the vinyl moiety enables participation in radical and ionic polymerization, while the chlorine atom provides a site for nucleophilic aromatic substitution and cross-coupling transformations . The compound belongs to the broader class of vinylpyridine monomers, which are valued as building blocks for functional polymers, ligands, and pharmaceutical intermediates [1].

Why Generic Vinylpyridine Substitution Fails: The Functional Consequences of 4-Chloro-2-vinylpyridine Substitution Geometry


In-class compounds such as 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) cannot be interchanged with 4-chloro-2-vinylpyridine due to fundamentally divergent reactivity profiles dictated by substitution position and electronic effects. The chlorine substituent at the 4-position alters the electron density distribution of the pyridine ring relative to unsubstituted vinylpyridines, modifying both the nucleophilicity of the nitrogen atom and the regioselectivity of electrophilic addition at the vinyl group [1]. Furthermore, isomeric vinylpyridines exhibit pronounced differences in catalytic transformations: under identical hydroformylation conditions with Rh₄(CO)₁₂, 3-vinylpyridine undergoes complete transformation to the corresponding branched aldehyde, whereas 4-vinylpyridine exclusively undergoes hydrogenation to 4-ethylpyridine [2]. In polymerization initiated by tris-π-allyl chromium, 4-vinylpyridine demonstrates substantially greater activity than 2-vinylpyridine, a reversal of the trend observed in conventional BuLi-initiated systems [3]. These isomer-dependent chemoselectivity divergences underscore that the specific substitution pattern of 4-chloro-2-vinylpyridine is non-interchangeable with simpler vinylpyridine analogs in applications requiring predictable reactivity, selectivity, or polymer architecture control.

Quantitative Differentiation Evidence for 4-Chloro-2-vinylpyridine CAS 98420-89-4


Isomeric Vinylpyridine Chemoselectivity Divergence: 4-Vinylpyridine vs. 3-Vinylpyridine in Hydroformylation

In Rh₄(CO)₁₂-catalyzed hydroformylation, 4-vinylpyridine exhibits chemoselectivity opposite to that of 3-vinylpyridine: whereas 3-vinylpyridine undergoes 100% conversion to the branched aldehyde, 4-vinylpyridine yields exclusively 4-ethylpyridine via hydrogenation with zero carbonylation product observed [1]. This stark selectivity difference demonstrates that the position of the vinyl substituent on the pyridine ring determines the dominant reaction pathway under identical catalytic conditions. By inference, 4-chloro-2-vinylpyridine's unique substitution geometry (vinyl at 2-position, chlorine at 4-position) would be expected to produce a distinct chemoselectivity profile not predictable from either the 3-vinyl or 4-vinyl isomer.

hydroformylation chemoselectivity vinylpyridine isomers

Polymerization Activity Reversal: 4-Vinylpyridine vs. 2-Vinylpyridine with Tris-π-Allyl Chromium Initiator

In polymerization initiated by tris-π-allyl chromium, 4-vinylpyridine exhibits much greater activity compared with 2-vinylpyridine [1]. This activity hierarchy is opposite to that observed in conventional BuLi-vinyl pyridine systems, where 2-vinylpyridine typically demonstrates higher reactivity. The observed inversion highlights that initiator-dependent reactivity differences between vinylpyridine isomers can be substantial and cannot be predicted from a single initiator system.

anionic polymerization vinylpyridine initiator systems

Cross-Coupling Yield Differentiation: Oxidative Heck Reaction of 4-Chloro-2-vinylpyridine with Arylboronic Acids

4-Chloro-2-vinylpyridine undergoes palladium-catalyzed oxidative Heck coupling with arylboronic acids to yield (E)-styrylpyridine derivatives. Product yields vary substantially depending on the electronic character of the arylboronic acid partner: 91% yield with phenylboronic acid, 81% with 4-methoxyphenylboronic acid, and only 35% with 3-nitrophenylboronic acid under optimized conditions (Pd(acac)₂ 5 mol%, NaHCO₃, DMF, 90°C, O₂) . The chlorine substituent at the 4-position enhances regioselectivity of the coupling reaction. Direct comparative data for unsubstituted 2-vinylpyridine under identical conditions are not available in the source; yield variation is documented only across different arylboronic acid partners for 4-chloro-2-vinylpyridine.

oxidative Heck cross-coupling palladium catalysis

Validated Application Scenarios for 4-Chloro-2-vinylpyridine CAS 98420-89-4


Synthesis of Functional Poly(vinylpyridine) Copolymers via Controlled Polymerization

The vinyl group of 4-chloro-2-vinylpyridine enables participation in radical and ionic chain-growth polymerization, while the 4-chloro substituent provides a post-polymerization functionalization handle. This dual functionality makes the compound suitable for synthesizing copolymers with tunable properties . Given the demonstrated initiator-dependent reactivity differences between 2-vinylpyridine and 4-vinylpyridine isomers [1], researchers developing living or controlled polymerization protocols should evaluate 4-chloro-2-vinylpyridine independently rather than relying on reactivity data from unsubstituted vinylpyridine analogs.

Preparation of Styrylpyridine Derivatives via Palladium-Catalyzed Cross-Coupling

4-Chloro-2-vinylpyridine serves as a substrate for oxidative Heck coupling with arylboronic acids, yielding (E)-styrylpyridine derivatives. The reaction proceeds with yields ranging from 35% to 91% depending on the electronic character of the arylboronic acid partner, using Pd(acac)₂ catalyst under oxygen atmosphere . The chlorine substituent at the 4-position contributes to regioselectivity in this transformation. This application scenario is particularly relevant for medicinal chemistry programs requiring functionalized pyridine scaffolds.

Building Block for Pharmacologically Relevant Alkylpyridine Scaffolds

Vinylpyridines undergo photocatalyzed addition with hydrogen donors (ethers, aldehydes, alkanes, amides) to yield alkylpyridines, which are established building blocks for biologically active compounds [2]. The reaction requires only decatungstate salt as a photocatalyst and can be performed under sunlight or flow conditions. By inference from class behavior, 4-chloro-2-vinylpyridine could participate in similar photocatalytic transformations, with the 4-chloro substituent offering a retention site for further derivatization. However, direct experimental validation for this specific compound in photocatalytic systems remains to be established.

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